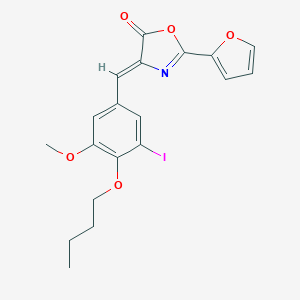![molecular formula C18H28N2O2 B443519 2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B443519.png)
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE is an organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 g/mol . This compound is characterized by its complex structure, which includes an amide group and a phenyl ring substituted with an ethylbutanoyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves the reaction of 3-aminoacetophenone with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards.
化学反応の分析
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biochemical pathways, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but initial studies indicate that it may affect processes such as cell proliferation and apoptosis.
類似化合物との比較
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE can be compared with other similar compounds, such as:
N-(3-aminophenyl)butanamide: This compound lacks the ethyl substituents present in this compound, resulting in different chemical properties and reactivity.
2-ethyl-N-phenylbutanamide: This compound has a simpler structure, with the ethyl group directly attached to the phenyl ring. It exhibits different reactivity and may have distinct biological activity.
N-(3-ethylphenyl)butanamide: This compound features an ethyl group on the phenyl ring, similar to this compound, but lacks the additional ethylbutanoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4g/mol |
IUPAC名 |
2-ethyl-N-[3-(2-ethylbutanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O2/c1-5-13(6-2)17(21)19-15-10-9-11-16(12-15)20-18(22)14(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChIキー |
NSHLUBWSJMNLTE-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)NC(=O)C(CC)CC |
正規SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)NC(=O)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B443436.png)
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443439.png)
![N-[4-(acetylsulfamoyl)phenyl]hexanamide](/img/structure/B443440.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)


![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)

![Diethyl 5-[(3,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443452.png)
![Dimethyl 5-{[3-(4-tert-butylphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443453.png)
![1-[4-(3-Ethoxy-5-iodo-4-isopropoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B443454.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B443455.png)
![N-cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443458.png)

